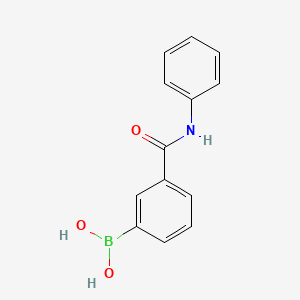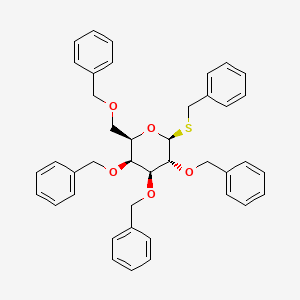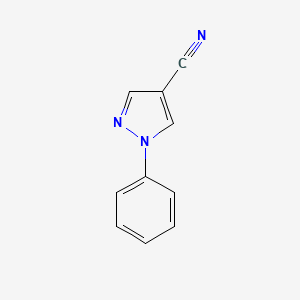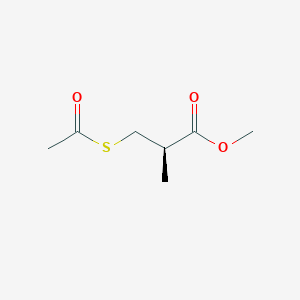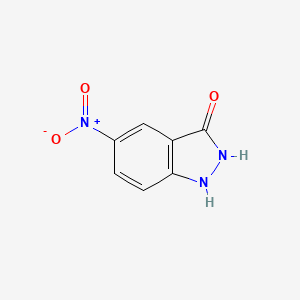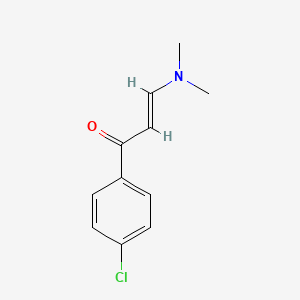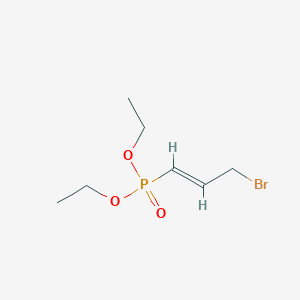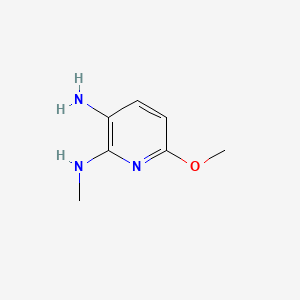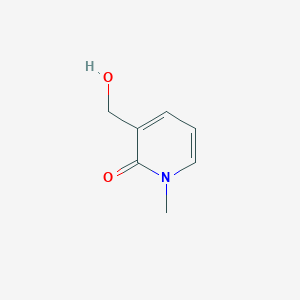
3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one
Übersicht
Beschreibung
3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one, also known as 3-HMMP, is a synthetic organic compound consisting of a pyridine ring with a hydroxymethyl group attached to the 1-position of the ring. It is a colorless, odorless, and crystalline solid with a melting point of 145-146 °C. It is insoluble in water and soluble in organic solvents. 3-HMMP has been studied for its potential applications in a variety of scientific research fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one has been utilized in the synthesis and characterization of various chemical compounds. For instance, it's involved in forming stable complexes with Fe(III) and Pb(II) (Katoh, Harada, & Saito, 2006). These complexes exhibit selective reactivity and improved stability, indicating potential applications in various fields such as materials science or medicinal chemistry.
Photochemistry Studies
- In the field of photochemistry, research on derivatives of 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one demonstrates how these compounds can participate in specific reactions under irradiation. This includes the formation of methylpyridines and dipyridylethanes, highlighting its potential in synthetic photochemistry (Stenberg & Travecedo, 1971).
Phytotoxic Activity
- A study involving the conversion of commercial dehydroacetic acid into 4-hydroxy-6-methylpyridin-2(1H)-one and its subsequent reactions indicates its potential phytotoxic activities. The derivatives of this compound exhibited selective phytotoxicity, suggesting its use in agricultural applications (Demuner et al., 2009).
Green Synthesis Applications
- The compound has also been used in green chemistry, particularly in the synthesis of benzylidenebis derivatives via environmentally friendly methods. This demonstrates its applicability in sustainable chemical processes (Shi, Ji, Ni, & Yang, 2008).
Fluorescence Probes and Bioimaging
- Derivatives of 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one have been synthesized and used in the development of fluorescence probes. These compounds exhibit longer absorption and emission wavelengths, suggesting their potential use in bioimaging and tracing biological pathways (Prior et al., 2014).
Crystal Structure Analysis
- The compound has been involved in studies focusing on crystal structure and Hirshfeld surface analysis. Understanding its crystal structure can be critical for applications in materials science and drug design (Gümüş et al., 2022).
Synthesis of Complexes and Chelation Therapy
- Research has explored its use in synthesizing various complexes and in investigating its potential in chelation therapy. This includes studies on its interaction with different metals, providing insights into its applications in medicinal chemistry (Kaviani & Izadyar, 2018).
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-4-2-3-6(5-9)7(8)10/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPQOFRAYWDXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452440 | |
| Record name | 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |
CAS RN |
36721-61-6 | |
| Record name | 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



